2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
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Overview
Description
2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C21H25Cl2N3O2 and its molecular weight is 422.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has delved into the synthesis of new carboxylic acid amides incorporating N-methylpiperazine fragments. This includes the synthesis of compounds like 4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide, which serves as intermediates in the development of targeted therapeutic agents such as antileukemic drugs, highlighting the compound's role in producing medically significant derivatives (Koroleva et al., 2011).
Pharmacological Evaluation
The compound's derivatives have been evaluated for their affinity towards dopamine D(3) receptors, showcasing its potential in the development of selective ligands for neurological receptor targets. Structural modifications have aimed to enhance receptor affinity and selectivity, demonstrating the compound's versatility in drug design for neurological applications (Leopoldo et al., 2002).
Bioactivity and Antimicrobial Evaluation
Research includes the synthesis and antimicrobial evaluation of new pyridine derivatives incorporating the compound, leading to the discovery of derivatives with variable and modest antimicrobial activities against specific bacterial and fungal strains. This emphasizes the compound's role in generating new antimicrobial agents (Patel et al., 2011).
Antifungal and Antipathogenic Activities
Studies have synthesized derivatives such as 4-(4-phenylpiperazine-1-yl)benzamidines and evaluated their in vitro activities against Pneumocystis carinii, identifying compounds with significant inhibition percentages. This research direction highlights the potential for developing novel antifungal and antipathogenic agents based on the compound's structural framework (Laurent et al., 2010).
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
The compound has been studied in vitro for its anticancer activity in a “60 lines screening” (nci dtp protocol) . This suggests that the compound may have potential anticancer effects.
Properties
IUPAC Name |
2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N3O2/c1-25-9-11-26(12-10-25)20(15-3-6-17(28-2)7-4-15)14-24-21(27)18-13-16(22)5-8-19(18)23/h3-8,13,20H,9-12,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEHKKQVQUIIKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.